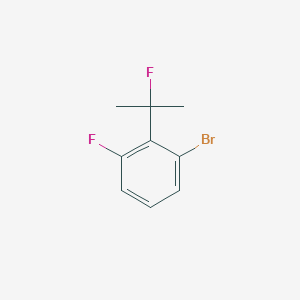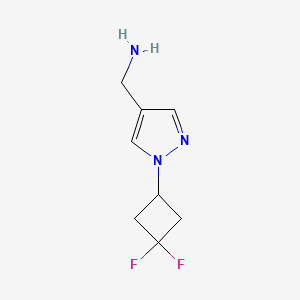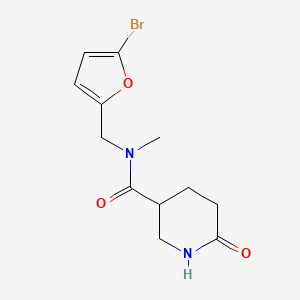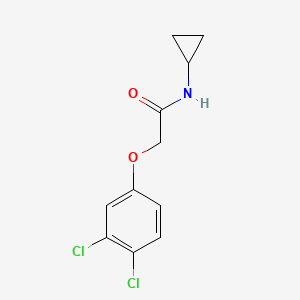![molecular formula C12H15BO2 B14912064 1,3,2-benzodioxaborole, 2-[(1E)-1-hexenyl]-](/img/structure/B14912064.png)
1,3,2-benzodioxaborole, 2-[(1E)-1-hexenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(Hex-1-en-1-yl)benzo[d][1,3,2]dioxaborole is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a benzo[d][1,3,2]dioxaborole ring system substituted with a hex-1-en-1-yl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(Hex-1-en-1-yl)benzo[d][1,3,2]dioxaborole typically involves the reaction of benzo[d][1,3,2]dioxaborole with hex-1-en-1-yl halides under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of (E)-2-(Hex-1-en-1-yl)benzo[d][1,3,2]dioxaborole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-(Hex-1-en-1-yl)benzo[d][1,3,2]dioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding boronic acids or esters.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced boron-containing products.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF.
Substitution: Various nucleophiles or electrophiles; reactions are carried out under controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include boronic acids, boronic esters, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(E)-2-(Hex-1-en-1-yl)benzo[d][1,3,2]dioxaborole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of (E)-2-(Hex-1-en-1-yl)benzo[d][1,3,2]dioxaborole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers or enzymes, thereby modulating their activity. The boron atom in the compound can form reversible covalent bonds with biological molecules, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Hex-1-en-1-yl)benzo[d][1,3,2]dioxaborole: Lacks the (E)-configuration, leading to different stereochemical properties.
2-(Hex-1-en-1-yl)benzo[d][1,3,2]dioxaborole derivatives: Various derivatives with different substituents on the benzo[d][1,3,2]dioxaborole ring.
Uniqueness
(E)-2-(Hex-1-en-1-yl)benzo[d][1,3,2]dioxaborole is unique due to its specific (E)-configuration, which can influence its reactivity and interaction with biological targets. This configuration can lead to distinct stereochemical properties and biological activities compared to its isomers and derivatives.
Eigenschaften
Molekularformel |
C12H15BO2 |
|---|---|
Molekulargewicht |
202.06 g/mol |
IUPAC-Name |
2-[(E)-hex-1-enyl]-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C12H15BO2/c1-2-3-4-7-10-13-14-11-8-5-6-9-12(11)15-13/h5-10H,2-4H2,1H3/b10-7+ |
InChI-Schlüssel |
DHQKMVVXEPUFLV-JXMROGBWSA-N |
Isomerische SMILES |
B1(OC2=CC=CC=C2O1)/C=C/CCCC |
Kanonische SMILES |
B1(OC2=CC=CC=C2O1)C=CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14912002.png)




![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B14912048.png)


![6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14912071.png)

![[4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14912079.png)


